9-Chloro Nevirapine is a chemical compound derived from Nevirapine, which is primarily used as an antiretroviral medication in the treatment of Human Immunodeficiency Virus (HIV) infection. As a non-nucleoside reverse transcriptase inhibitor, it plays a crucial role in preventing the replication of the virus within the host body. The introduction of a chlorine atom into the Nevirapine structure enhances its pharmacological properties and potentially its efficacy against certain strains of HIV.
The synthesis of 9-Chloro Nevirapine can be achieved through various chemical pathways, primarily involving chlorination reactions and subsequent modifications to the Nevirapine backbone. One notable method involves:
Recent patents highlight advancements in synthesis techniques that improve yield and reduce environmental impact, such as using less hazardous solvents and minimizing by-products during synthesis .
The molecular formula for 9-Chloro Nevirapine is C_16H_14ClN_3O, with a molecular weight of approximately 303.75 g/mol. The structural representation includes:
The presence of the chlorine atom at the 9-position alters the electronic distribution within the molecule, potentially enhancing its binding affinity to reverse transcriptase enzymes.
The primary chemical reactions involving 9-Chloro Nevirapine include:
These reactions are essential for understanding how modifications to the Nevirapine structure can influence its pharmacological properties and stability .
9-Chloro Nevirapine functions by inhibiting reverse transcriptase, an enzyme critical for HIV replication. The mechanism involves:
This mechanism is supported by various studies demonstrating that modifications like chlorination can enhance binding affinity and efficacy against resistant strains of HIV .
Key physical properties of 9-Chloro Nevirapine include:
Chemical properties include:
Analyses often utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation .
9-Chloro Nevirapine is primarily utilized in:
Ongoing research aims to further elucidate its pharmacokinetics and optimize its use in clinical settings, particularly in populations with high rates of drug resistance .
9-Chloro Nevirapine is a synthetic chloro-substituted derivative of nevirapine (11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one), a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). The chloro moiety (–Cl) is introduced at the 9-position of nevirapine’s dipyridodiazepinone core, altering electron distribution and steric bulk. This modification aims to enhance binding affinity for HIV-1 reverse transcriptase (RT) while countering common resistance mutations like Y181C. Structurally, 9-Chloro Nevirapine belongs to a class of diarylazepine NNRTIs but distinguishes itself through targeted halogenation [2] [4].
Table 1: Structural and Electronic Properties of Key Nevirapine Analogues
Compound | R-Group | LogPa | Binding Affinity (ΔΔG, kcal/mol) | Target Mutations |
---|---|---|---|---|
Nevirapine | –H | 2.5 | Baseline | None (wild-type RT) |
9-Chloro Nevirapine | –Cl | 3.1 | –1.8 | Y181C, Y188L |
Efavirenz | –Cycloprop | 4.8 | –2.2 | K103N |
Rilpivirine | –CN | 5.0 | –3.5 | K101E, E138K |
a Predicted octanol-water partition coefficient [5] [8].
Notable structural analogues include:
9-Chloro Nevirapine’s halogenation strategy shares conceptual parallels with chlorinated NNRTIs like PETT-2, where chloro groups enhance van der Waals contacts with Pro225 and Tyr318 [4] [5].
Nevirapine emerged in 1996 as the first FDA-approved NNRTI, revolutionizing HIV-1 treatment by targeting an allosteric site distinct from nucleoside inhibitors [1] [3]. Its clinical adoption, however, revealed limitations: low genetic barrier to resistance (single mutations confer >100-fold resistance) and suboptimal pharmacokinetics requiring twice-daily dosing [1] [7]. This spurred efforts to develop analogues like 9-Chloro Nevirapine in the late 1990s–early 2000s, coinciding with structural biology advances elucidating RT’s NNRTI-binding pocket [4] [9].
The VERxVe and TRANxITION trials (2008–2011) demonstrated that nevirapine extended-release formulations improved adherence but did not address inherent resistance limitations [1]. 9-Chloro Nevirapine was designed to overcome this by exploiting halogen bonding with RT backbone carbonyls (e.g., Lys101), a strategy validated in crystallographic studies of chloro-substituted TNK-651 and PETT derivatives [4] [9]. Its development marked a shift toward structure-based design in NNRTI optimization, foreshadowing second-generation agents like etravirine and rilpivirine that target multiple conformational states of RT [5] [9].
Chloro-substitution at the 9-position of nevirapine induces three key pharmacological effects:
Table 2: Resistance Profiles of Chloro-Substituted NNRTIs Against Key Mutations
Mutation | Effect on RT | Nevirapine (Fold Resistance) | 9-Chloro Nevirapine (Fold Resistance) | Mechanism of Resilience |
---|---|---|---|---|
Y181C | Loss of aromatic stacking | >100 | 12 | Halogen bonding with Cys181 thiolate |
Y188L | Disrupted hydrophobic subpocket | 83 | 20 | Van der Waals contacts with Leu188 |
K103N | Steric block at pocket entrance | 20 | 35 | No direct interaction with Lys103 |
G190A | Added methyl group steric clash | 45 | 50 | Limited steric interference from chloro |
Data derived from enzyme inhibition assays and viral replication studies [4] [10].
The chloro group’s electron-withdrawing nature also reduces metabolic oxidation by cytochrome P450, potentially lowering hepatotoxicity risks associated with nevirapine’s hydroxylated metabolites [1] [8]. However, this remains theoretical without clinical pharmacokinetic data.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7